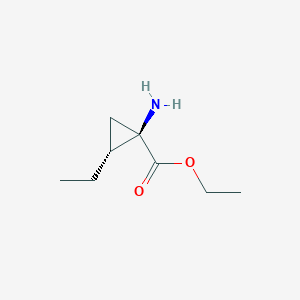
Ethyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate is a chiral compound that belongs to the class of cyclopropane amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate typically involves asymmetric cyclopropanation reactions. One common method is the asymmetric cyclopropanation of (E)-N-benzylideneglycine ethyl ester under phase transfer catalysis conditions . This method has been optimized to improve yields and stereoselectivity, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound often involves robust and chromatography-free sequences to ensure high purity and yield. Techniques such as wet milling have been demonstrated to accelerate the phase transfer reaction, making the process more efficient .
Chemical Reactions Analysis
Types of Reactions
Ethyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This interaction can affect various cellular pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester
- (1R,2R)-Cyclohexane-1,2-diamine
Uniqueness
Ethyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate is unique due to its specific stereochemistry and structural constraints, which confer distinct reactivity and biological activity compared to other similar compounds. Its chiral nature and cyclopropane ring make it a valuable scaffold in the design of novel pharmaceuticals and organic materials .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
ethyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h6H,3-5,9H2,1-2H3/t6-,8-/m1/s1 |
InChI Key |
CHAJAQRVAZTEPG-HTRCEHHLSA-N |
Isomeric SMILES |
CC[C@@H]1C[C@@]1(C(=O)OCC)N |
Canonical SMILES |
CCC1CC1(C(=O)OCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















